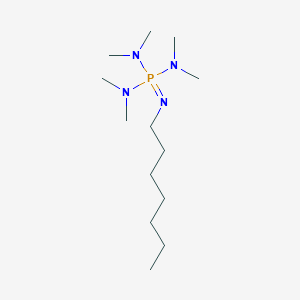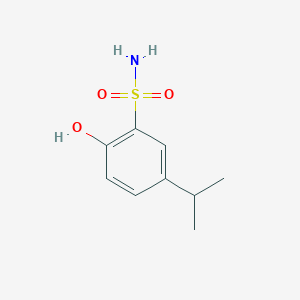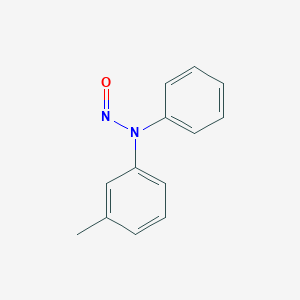![molecular formula C32H58 B14418273 4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-72-6](/img/structure/B14418273.png)
4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclic molecules, which feature two joined rings. The specific structure of 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) includes two octyl groups attached to the bicyclo[2.2.2]octane core, making it a notable compound in organic chemistry .
Métodos De Preparación
The synthesis of 4,4’-Dioctyl-1,1’-bi(bicyclo[222]octane) involves several steps One common method includes the alkylation of bicyclo[222]octane derivatives The reaction typically starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases and alkyl halides .
Industrial production methods for this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of molecular interactions and reaction mechanisms .
In biology and medicine, this compound is explored for its potential as a drug delivery agent due to its stability and ability to form complexes with various biomolecules . In the industry, it is used in the production of advanced materials, including polymers and resins, due to its robust chemical properties .
Mecanismo De Acción
The mechanism of action of 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its bicyclic structure. The compound can form stable complexes with various molecules, influencing their reactivity and stability . The pathways involved in its action include the modulation of molecular interactions and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds such as bicyclo[2.2.2]octane, bicyclo[1.1.1]pentane, and cubane . While all these compounds share a bicyclic structure, 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of octyl groups, which enhance its chemical stability and reactivity .
Similar compounds include:
- Bicyclo[2.2.2]octane
- Bicyclo[1.1.1]pentane
- Cubane
These compounds are often used as bioisosteres in drug design and as scaffolds in the synthesis of complex organic molecules .
Propiedades
Número CAS |
80060-72-6 |
|---|---|
Fórmula molecular |
C32H58 |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
1-octyl-4-(4-octyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-29-17-23-31(24-18-29,25-19-29)32-26-20-30(21-27-32,22-28-32)16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
YDUXXOLMGIQIHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


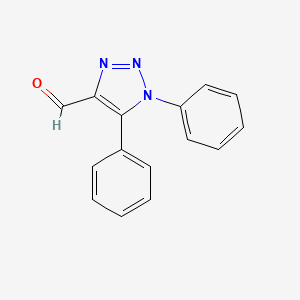
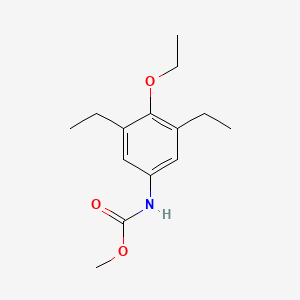
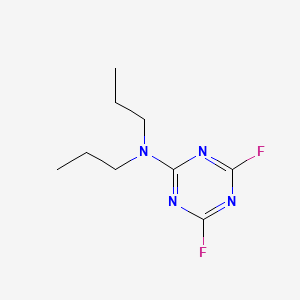
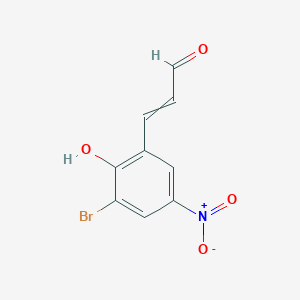
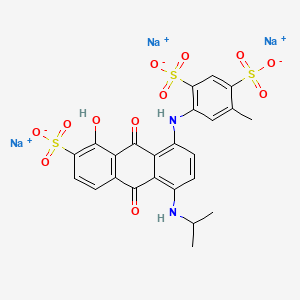
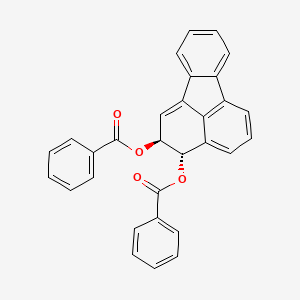
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
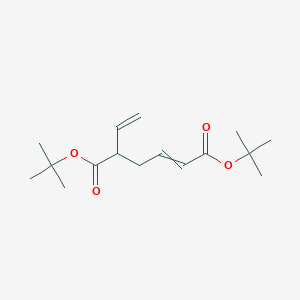
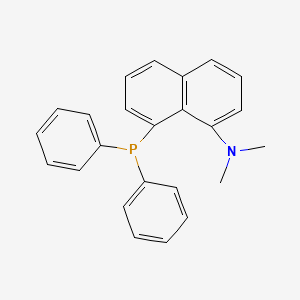
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
